Fmoc-D-2-Nal-OH

Chiral Purity Enantiomeric Excess Quality Control

Fmoc-D-2-Nal-OH is a stereochemically critical D-amino acid derivative for solid-phase peptide synthesis. Its D-configuration and 2-naphthyl topology are essential for potent GPCR antagonist activity (e.g., mu-opioid IC50 19 nM) and are irreplaceable by the L-enantiomer or 1-Nal isomer. Certified L-enantiomer content ≤0.50% ensures reproducible SAR data and reliable manufacturing of Cetrorelix and related peptide therapeutics. Procure the exact stereoisomer to safeguard your synthesis outcomes.

Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
CAS No. 138774-94-4
Cat. No. B557939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-2-Nal-OH
CAS138774-94-4
SynonymsFmoc-3-(2-naphthyl)-D-alanine; 138774-94-4; Fmoc-D-2-Nal-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoicacid; Fmoc-D-3-(2-naphthyl)-alanine; (S)-N-FMOC-2-Naphthylalanine; N-FMOC-3-(2-NAPHTHYL)-D-ALANINE; ST50826359; (R)-N-Fmoc-2-Naphthylalanine; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoicacid; AC1OFJPM; PubChem11948; FMOC-D-NAL(2); KSC491O9F; 47471_ALDRICH; AC1Q719S; SCHEMBL3736523; 47471_FLUKA; CTK3J1792; FMOC-D-ALA(2-NAPH)-OH; MolPort-001-758-480; BDBM123738; Fmoc-beta-(2-naphthyl)-D-alanine; Fmoc-D-3(2naphthyl)-Lalanine; FMOC-D-ALA(2-NAPHTHYL)-OH
Molecular FormulaC28H23NO4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
InChIKeyJYUTZJVERLGMQZ-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-2-Nal-OH CAS 138774-94-4: Chiral Naphthylalanine Building Block for Solid-Phase Peptide Synthesis Procurement


Fmoc-D-2-Nal-OH (N-Fmoc-3-(2-naphthyl)-D-alanine, CAS 138774-94-4) is an Fmoc-protected, non-proteinogenic D-amino acid derivative containing a bulky 2-naphthyl side chain . It is an essential building block for solid-phase peptide synthesis (SPPS) , serving as an intermediate in the preparation of phosphoserine-containing tetrapeptides that act as BRCA1 protein inhibitors and as a key component in potent LHRH antagonists such as Cetrorelix [1].

Why Fmoc-D-2-Nal-OH Cannot Be Substituted with its L-Enantiomer or 1-Naphthyl Isomer: Procurement and Research Implications


Substitution of Fmoc-D-2-Nal-OH with its L-enantiomer (Fmoc-L-2-Nal-OH, CAS 112883-43-9) or the 1-naphthyl positional isomer (Fmoc-D-1-Nal-OH, CAS 138774-93-3) is not biochemically neutral and can fundamentally alter or abolish the intended biological function of the resulting peptide . The D-configuration of the 2-naphthylalanine residue is a critical determinant of receptor interaction, often conferring antagonist properties where the L-isomer may be inactive or act as an agonist [1]. The precise spatial orientation of the naphthyl group (2-position vs. 1-position) further modulates binding affinity and functional selectivity at G protein-coupled receptors, as demonstrated in opioid and melanocortin systems [2]. These stereochemical and topological requirements necessitate the procurement of the exact compound specified in validated synthesis protocols to ensure reproducible biological activity.

Quantitative Comparative Evidence for Fmoc-D-2-Nal-OH: Differentiating Data for Scientific Selection


Chiral Purity: Optical Purity Specification and L-Enantiomer Contamination Limit for Fmoc-D-2-Nal-OH

Fmoc-D-2-Nal-OH is supplied with a stringent optical purity specification, limiting the undesired L-enantiomer contamination to ≤0.50% . This contrasts with standard achiral HPLC purity assays (≥98.0% ) which do not differentiate between enantiomers. A chiral purity specification ensures that the purchased material will not introduce the opposite stereoisomer, which could lead to a functionally distinct peptide contaminant with potentially opposing biological activity, as seen in opioid receptor pharmacology where the D-2-Nal and L-2-Nal isomers confer antagonist vs. agonist properties, respectively [1].

Chiral Purity Enantiomeric Excess Quality Control

Mu-Opioid Receptor Pharmacology: Divergent Agonist/Antagonist Activity of D-2-Nal vs. D-1-Nal Substituted Peptides

In a series of endomorphin-2 analogs, substitution at position 4 with D-2-Nal produced a potent mu-opioid receptor antagonist with an IC50 value of 19 ± 2.1 nM, while the D-1-Nal analog exhibited an IC50 of 14 ± 1.25 nM, both acting as antagonists [1]. In contrast, the L-2-Nal substitution resulted in loss of activity in a related system [2]. These data demonstrate that the 2-naphthyl D-configuration is a key determinant for high-affinity antagonist activity, and that the 1-naphthyl isomer can yield slightly higher potency but within the same functional class. The choice between D-2-Nal and D-1-Nal for a specific peptide scaffold must therefore be empirically validated, as affinity differences may translate to distinct in vivo selectivity or off-target profiles.

Opioid Receptor Antagonist SAR

Synthetic Process Advantage: Eliminating Side Reactions in Large-Scale Cetrorelix Production via Ac-D-2-Nal-OH Intermediate

A patented manufacturing process for the LHRH antagonist Cetrorelix demonstrates a critical differentiation for Fmoc-D-2-Nal-OH in an industrial context. The process utilizes a pre-acetylated derivative, Ac-D-2-Nal-OH, instead of directly coupling Fmoc-D-2-Nal-OH followed by on-resin acetylation [1]. This specific modification is claimed to completely eliminate a deleterious side reaction: the reaction of acetic anhydride (the acetylating reagent) with the urea side chain of the D-Cit residue present in the peptide sequence. By using Ac-D-2-Nal-OH—a derivative of Fmoc-D-2-Nal-OH—the process avoids this side reaction, resulting in a crude peptide of significantly higher purity and yield, which is essential for cost-effective, large-scale GMP production [1].

Process Chemistry GMP Manufacturing Cetrorelix

Defined Research and Industrial Scenarios for Fmoc-D-2-Nal-OH Procurement Based on Quantitative Evidence


Synthesis of Stereochemically-Defined Peptide Libraries for GPCR Antagonist Screening

This scenario leverages the high chiral purity of Fmoc-D-2-Nal-OH (L-enantiomer ≤0.50% ). Researchers synthesizing peptide libraries for screening against chiral targets like GPCRs require building blocks with validated stereochemical integrity to avoid data confounding by the opposite enantiomer. Procurement of material with a certified low L-isomer content ensures that any observed biological activity can be confidently attributed to the D-configured peptide, a critical factor in reproducible SAR studies [1].

Development of Mu-Opioid Receptor Antagonists and Related GPCR Modulators

The demonstrated capacity of D-2-Nal to confer potent mu-opioid receptor antagonist activity (IC50 = 19 ± 2.1 nM) when incorporated into a peptide scaffold [2] supports its use in medicinal chemistry programs targeting opioid and related class A GPCRs. This scenario applies to projects seeking to develop novel analgesics with reduced abuse liability or to create selective pharmacological tools for studying receptor function. The D-2-Nal residue serves as a validated pharmacophore for inducing antagonist properties.

Large-Scale GMP Manufacturing of Cetrorelix and Related LHRH Antagonists

The documented industrial process for Cetrorelix synthesis, which utilizes the acetylated derivative of this building block to prevent a critical side reaction [3], establishes Fmoc-D-2-Nal-OH as an essential starting material for GMP production of this class of peptide therapeutics. Organizations engaged in the commercial manufacture of Cetrorelix or developing follow-on biologics (biosimilars) must source high-quality Fmoc-D-2-Nal-OH to execute the validated, high-yield process, which directly impacts manufacturing costs and product purity for regulatory filings [3].

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